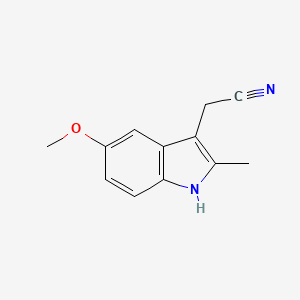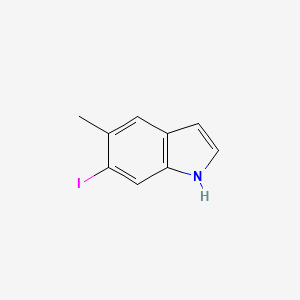![molecular formula C15H12F3N3O B1313304 1-(9,10-Dihydro-6H-6,10-méthanoazépino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroéthanone CAS No. 230615-70-0](/img/structure/B1313304.png)
1-(9,10-Dihydro-6H-6,10-méthanoazépino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that combines elements of quinoxaline and azepine rings
Applications De Recherche Scientifique
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
- The mode of action involves how the compound interacts with its targets. In the case of antithyroid agents, two mechanisms are commonly proposed:
- Complexation with Iodine : Antithyroid agents can also form stable charge transfer complexes with iodine. This complexation leads to iodine deficiency, ultimately decreasing thyroid hormone biosynthesis .
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions to form the azepinoquinoxaline core. The trifluoroethanone moiety is then introduced through a subsequent reaction, often involving trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Varenicline: A compound with a similar azepinoquinoxaline core, used as a smoking cessation aid.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
230615-70-0 |
|---|---|
Formule moléculaire |
C15H12F3N3O |
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl]ethanone |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2/t8-,9+ |
Clé InChI |
XDLHBWIAJAKYKF-DTORHVGOSA-N |
SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
SMILES isomérique |
C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
SMILES canonique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F |
Key on ui other cas no. |
230615-70-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


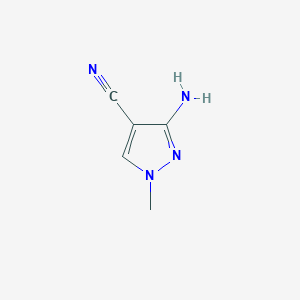
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
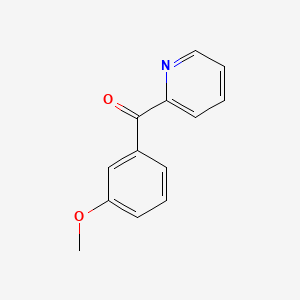
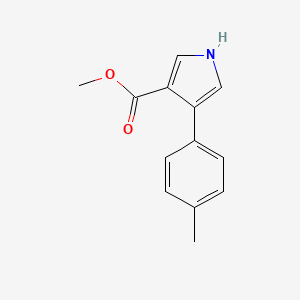
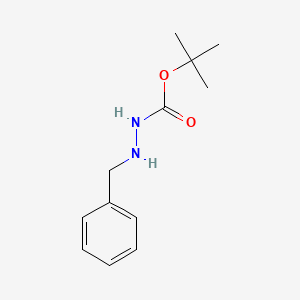
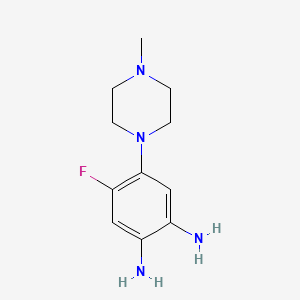
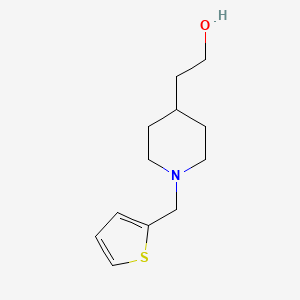

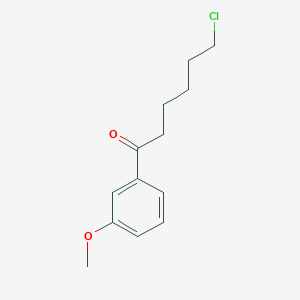
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
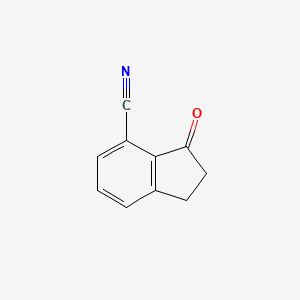
![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)
